3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Beschreibung
This compound features a benzenesulfonamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The sulfonamide nitrogen is linked via an ethyl chain to a pyridazinyl ring system, which is further substituted with a 1H-1,2,4-triazole moiety at the 3-position and an oxo group at the 6-position. Crystallographic tools like SHELXL and SHELXTL (used for structure refinement) and the WinGX suite (for crystallographic analysis) are critical for elucidating its 3D conformation and electronic properties .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6O3S/c15-11-7-10(1-2-12(11)16)26(24,25)19-5-6-21-14(23)4-3-13(20-21)22-9-17-8-18-22/h1-4,7-9,19H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVXEUKYOFYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, while also discussing structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₂ClFN₆O₃S
- Molecular Weight : 398.8 g/mol
- CAS Number : 1448033-88-2
This compound features a triazole ring which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Triazoles have been reported to possess antifungal and antibacterial activities against various pathogens:
- Antibacterial Activity : The compound was evaluated against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In studies, derivatives of triazoles showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : The compound was tested on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
- IC50 Values : Some derivatives exhibited IC50 values as low as 49.85 μM, indicating significant cytotoxic activity .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 | 49.85 |
| HepG2 | Variable |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Triazole derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds can be significantly influenced by their structural components:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity.
- Linker Length and Composition : The ethyl linker connecting the triazole to the benzenesulfonamide moiety affects bioavailability and interaction with biological targets.
Case Studies
Several studies have highlighted the importance of this compound's structure in its biological activity:
- A study demonstrated that modifying the halogen substituents on the benzene ring led to increased antibacterial activity against resistant strains .
- Another investigation focused on the anticancer properties of similar triazole derivatives, showing that specific modifications could lead to enhanced potency against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their biological activity. The presence of chlorine and fluorine atoms may enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its efficacy against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies for resistant infections.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may have similar potential .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Sulfonamides are known to interfere with metabolic pathways critical for tumor growth.
Case Study : In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This suggests that the compound may possess anticancer properties worth investigating further.
Antiviral Activity
Emerging research suggests that compounds with triazole structures can inhibit viral replication. Given the current global health challenges posed by viral infections, this application is particularly relevant.
Case Study : A recent investigation into triazole-containing compounds revealed promising antiviral activity against influenza viruses, indicating potential for further development as antiviral agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)Benzamide (CAS: 957508-11-1)
- Structural Differences: Core Functional Group: Benzamide (amide linkage) vs. benzenesulfonamide (sulfonamide linkage). Heterocyclic Substituent: The target compound features a 1H-1,2,4-triazole, whereas this analog has a pyrazole. Triazoles exhibit stronger electronegativity and metabolic stability due to reduced susceptibility to oxidative degradation. Pyridazinyl Modification: Both compounds share a pyridazinyl backbone, but the target compound includes an oxo group at the 6-position, which may influence π-stacking interactions or solubility.
Hypothesized Properties :
- The sulfonamide group likely improves solubility in aqueous media compared to the benzamide analog.
- The triazole’s electronegative nitrogen atoms may enhance binding affinity to metal ions or polar enzyme active sites.
4-Chloro-N-[2-(6-Chloro-4-Trifluoromethyl-Pyridine-2-Sulfonyl)-Ethyl]-Benzamide
- Structural Differences: Aromatic Ring Substituents: The target compound has Cl and F, while this analog includes a trifluoromethyl (CF₃) group. Linker and Backbone: Both compounds use an ethyl linker, but the pyridine-sulfonyl group in the analog differs from the pyridazinyl-triazole system in the target. Pyridine-sulfonyl groups are often associated with improved pharmacokinetic profiles due to their rigidity.
Hypothesized Properties :
- The CF₃ group in the analog may confer greater membrane permeability but could reduce aqueous solubility.
- The pyridazinyl-oxo-triazole system in the target compound may offer superior conformational flexibility for target engagement compared to the rigid pyridine-sulfonyl scaffold.
Tabular Comparison of Key Features
Research Implications and Limitations
- Structural Insights : Crystallographic data refined via SHELXL/SHELXTL could clarify conformational preferences, such as the orientation of the triazole relative to the pyridazinyl ring .
- Comparative studies with the benzamide analog (CAS: 957508-11-1) could validate these hypotheses.
- Synthetic Challenges : The triazole-pyridazinyl system may require multi-step synthesis, whereas the pyrazole analog (CAS: 957508-11-1) might be more straightforward to prepare .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves:
- Pyridazine core formation : Cyclization of hydrazine derivatives with diketones or carbonyl compounds to form the pyridazinone ring .
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole moiety .
- Sulfonamide coupling : Reaction of a sulfonyl chloride with an amine-functionalized ethyl linker .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which functional groups dominate its reactivity and bioactivity?
Critical groups include:
- Sulfonamide (-SO₂NH-) : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves solubility .
- 1,2,4-Triazole : Participates in π-π stacking and metal coordination, common in kinase inhibitors .
- Chloro/fluoro substituents : Electron-withdrawing groups that stabilize aromatic rings and influence binding affinity .
- Pyridazinone : A redox-active scaffold linked to anti-inflammatory or antimicrobial activity .
Q. What analytical methods validate its structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity .
- HPLC : Assesses purity (>95% typically required for biological testing) .
- Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for triazole attachment .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide coupling .
- Catalyst screening : Pd/C or CuI for cross-coupling steps; kinetic studies identify rate-limiting steps .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like pH and stoichiometry .
Q. How to resolve contradictions in spectral or bioassay data?
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra .
- Isotopic labeling : Track metabolic degradation pathways conflicting with in vitro assays .
- Computational validation : Compare experimental IR/UV-Vis spectra with DFT-calculated values to confirm functional group assignments .
Q. What computational approaches predict its biological interactions?
- Molecular docking : Screen against target proteins (e.g., COX-2, kinases) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent electronegativity (Cl/F) with IC₅₀ values from enzyme inhibition assays .
- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., solvation effects) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Replace chloro/fluoro with Br, CF₃, or methyl groups to test electronic effects .
- Bioisosteric swaps : Substitute triazole with imidazole or tetrazole to assess ring size impact .
- Mutagenesis studies : Pair SAR data with target protein mutations (e.g., ATP-binding pocket residues) .
Q. What strategies address conflicting bioassay results across cell lines?
- Orthogonal assays : Validate cytotoxicity via MTT, apoptosis (Annexin V), and ROS detection .
- Cell line profiling : Compare uptake efficiency (e.g., P-glycoprotein expression) using LC-MS/MS .
- Metabolomic profiling : Identify off-target effects via untargeted MS-based metabolomics .
Q. How to improve metabolic stability for in vivo studies?
- In vitro microsomal assays : Identify labile sites (e.g., pyridazinone oxidation) using liver microsomes + NADPH .
- Deuterium/halogenation : Replace metabolically vulnerable hydrogens with D or F to block CYP450 oxidation .
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate for enhanced plasma stability .
Q. What formulation strategies enhance solubility for preclinical testing?
- Co-solvent systems : Use PEG-400/ethanol (1:1) for parenteral administration .
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in pharmacokinetic studies .
- Salt formation : Convert sulfonamide to sodium or meglumine salts for aqueous solubility .
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